1-benzyl-N-(trifluoromethyl)piperidin-3-amine
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Overview
Description
1-Benzyl-N-(trifluoromethyl)piperidin-3-amine is a chemical compound with the molecular formula C13H17F3N2 It is a piperidine derivative, characterized by the presence of a benzyl group and a trifluoromethyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-N-(trifluoromethyl)piperidin-3-amine typically involves the reaction of piperidine derivatives with benzyl halides and trifluoromethylating agents. One common method includes the nucleophilic substitution reaction where piperidine is reacted with benzyl chloride in the presence of a base such as sodium hydride. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-N-(trifluoromethyl)piperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl chloride, trifluoromethyl iodide.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
1-Benzyl-N-(trifluoromethyl)piperidin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and pharmacological properties.
Industry: Utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 1-benzyl-N-(trifluoromethyl)piperidin-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. It may act on various enzymes or receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
1-methyl-N-(4-(trifluoromethyl)benzyl)piperidin-4-amine: A piperidine derivative with similar structural features but different substituents.
Piperidine derivatives: Compounds with the piperidine ring structure, widely used in pharmaceuticals and agrochemicals
Uniqueness: 1-Benzyl-N-(trifluoromethyl)piperidin-3-amine is unique due to the presence of both benzyl and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug design and development .
Properties
Molecular Formula |
C13H17F3N2 |
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Molecular Weight |
258.28 g/mol |
IUPAC Name |
1-benzyl-N-(trifluoromethyl)piperidin-3-amine |
InChI |
InChI=1S/C13H17F3N2/c14-13(15,16)17-12-7-4-8-18(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12,17H,4,7-10H2 |
InChI Key |
HDKSXUJTFLTFOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)NC(F)(F)F |
Origin of Product |
United States |
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